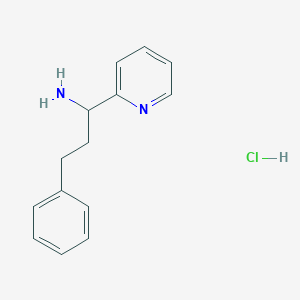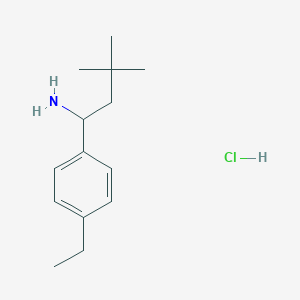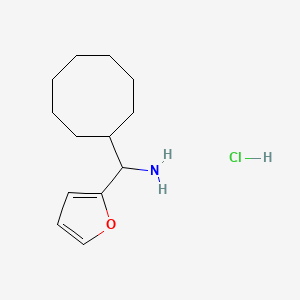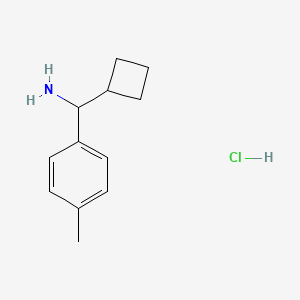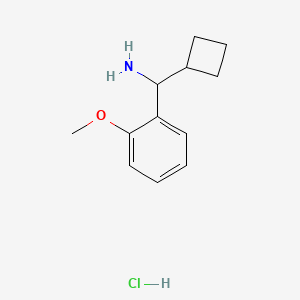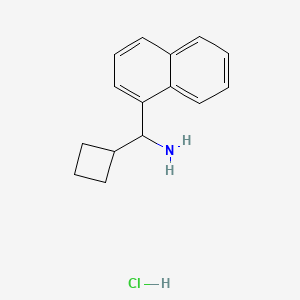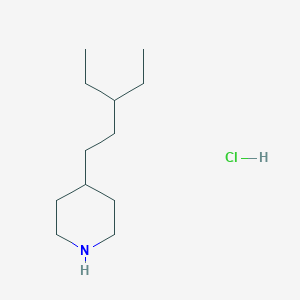
1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride
Vue d'ensemble
Description
1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride, also known as 1-AP, is an organic compound that is widely used in scientific research. It is a synthetic compound that is used to study the structure and function of proteins, enzymes, and other biological molecules. It is also used in the synthesis of various pharmaceuticals, such as anticonvulsants, antidepressants, and other drugs. 1-AP has been studied extensively for its potential therapeutic applications, as well as its potential adverse effects.
Applications De Recherche Scientifique
1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride is a useful tool for scientists studying the structure and function of proteins, enzymes, and other biological molecules. It is used to study the binding of drugs to their target molecules, as well as to study the mechanism of action of drugs. It is also used to study the structure of proteins, and it can be used to study the interactions between proteins and other molecules. Additionally, 1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride can be used to study the structure of enzymes, and it can be used to study the mechanism of enzyme catalysis.
Mécanisme D'action
1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride is an organic compound that binds to certain proteins and enzymes. It binds to specific amino acid residues, and it can also bind to certain metal ions. The binding of 1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride to proteins and enzymes can alter their structure and function. It can also inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins or other molecules.
Biochemical and Physiological Effects
1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models, as well as anti-cancer effects in cell cultures. Additionally, 1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins or other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a low toxicity profile. However, it does have some limitations. It is not very soluble in water, and it can be difficult to work with in certain laboratory experiments. Additionally, 1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride can be toxic to certain organisms, and it may have adverse effects on certain proteins or enzymes.
Orientations Futures
1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride has been studied extensively for its potential therapeutic applications, and there are many potential future directions for research. These include further research into its anti-inflammatory, analgesic, and anti-cancer effects, as well as research into its potential use as a drug delivery system. Additionally, research into the structure-activity relationships of 1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride and its derivatives could lead to the development of more effective and selective drugs. Finally, research into the mechanism of action of 1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride and its derivatives could lead to the development of more effective and selective drugs.
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFBCKALSKMABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



